
1-(2-Bromo-5-hydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Bromo-5-hydroxyphenyl)ethanone” is an aryl ketone that has been used to prepare a number of pharmaceuticals . Its common form is a white crystalline solid .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves placing p-Bromophenol in a three-neck flask, then slowly adding acetylchloride at 0 degrees Celsius. The mixture is then stirred at room temperature for 2 hours . Another method involves dissolving acetophenone in anhydrous alcohol, such as anhydrous ethanol or isopropanol, and then slowly adding a cuprous bromide (CuBr2) solution dropwise to the reaction mixture while maintaining the temperature at 0-5°C .Molecular Structure Analysis
The molecular weight of “this compound” is 215.05 . The InChI code is 1S/C8H7BrO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3 .Chemical Reactions Analysis
“this compound” is commonly used in organic synthesis reactions and can be used as a reagent or intermediate. It can participate in alkylation, reduction, Grignard reaction and other reactions, commonly used in the synthesis of drugs, pesticides and other organic compounds .Physical And Chemical Properties Analysis
“this compound” is a white crystalline solid . It has a melting point of about 40-42°C .Applications De Recherche Scientifique
Synthesis Improvement
1-(2-Bromo-5-hydroxyphenyl)ethanone, a key intermediate in synthesizing Synephrine, has been effectively produced from 1-(4-hydroxyphenyl)ethanone using Br2 as a brominating agent. The improved method yields a product with a purity of 90.2% (Li Yu-feng, 2013).
Chemical Synthesis and Reactions
The compound's use in selective bromination reactions and subsequent conversion to various compounds showcases its versatility in organic synthesis. For instance, its transformation through O-alkylamination under phase transfer conditions (H. Kwiecień & E. Baumann, 1998) and the selective α-monobromination of alkylaryl ketones (W. Ying, 2011) are notable examples.
Crystal Structure Analysis
The compound's crystal structure has been characterized, showing it belongs to the monoclinic crystal system. This is significant for understanding its molecular conformation and potential applications in material science (Zheng Chang-zheng, 2011).
Molecular Docking and ADMET Studies
This compound has been studied for its anti-microbial properties, with molecular docking techniques revealing significant binding affinities to various proteins, indicating potential therapeutic applications (Medicharla SRI SATYA et al., 2022).
Charge Density Analysis
The compound has been subject to charge density analysis to reveal details of intra- and intermolecular bonding features, contributing to a deeper understanding of its chemical properties (D. Hibbs et al., 2003).
Synthesis of Derivatives
This compound is utilized in synthesizing various derivatives, further demonstrating its importance in organic synthesis and potential in developing new materials or pharmaceuticals (D. Majumdar, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-bromo-5-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCFCXHCWBGEDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1127422-81-4 |
Source


|
| Record name | 1-(2-bromo-5-hydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

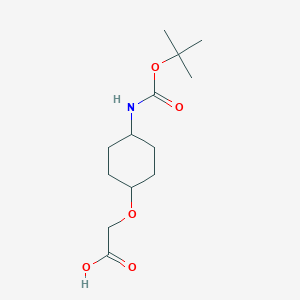
![5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)

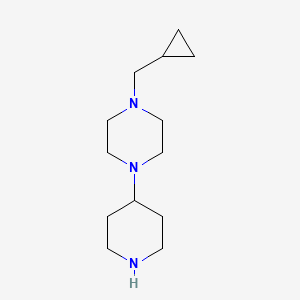


![2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375014.png)


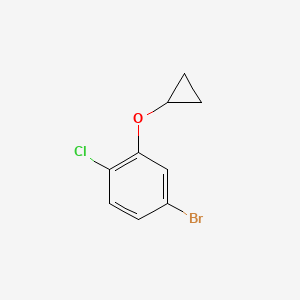

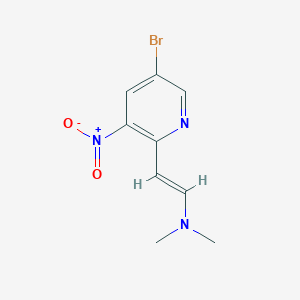
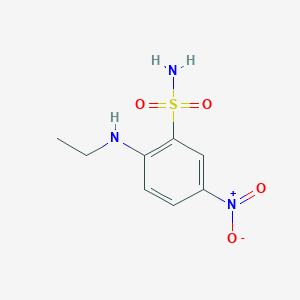
![3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1375028.png)